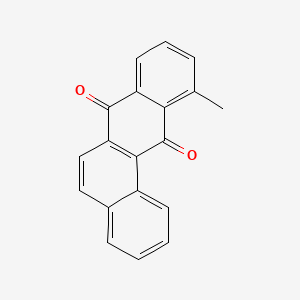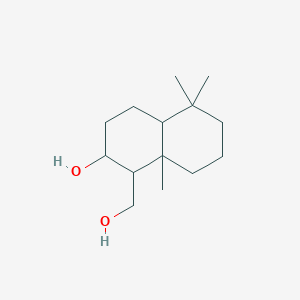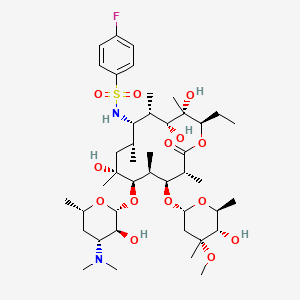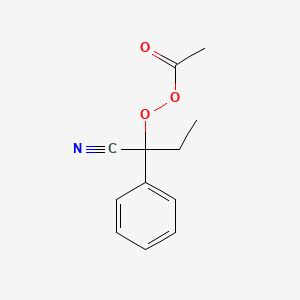![molecular formula C11H18S B14600685 (1R)-1,7,7-Trimethyl-2-(methylsulfanyl)bicyclo[2.2.1]hept-2-ene CAS No. 59121-51-6](/img/structure/B14600685.png)
(1R)-1,7,7-Trimethyl-2-(methylsulfanyl)bicyclo[2.2.1]hept-2-ene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(1R)-1,7,7-Trimethyl-2-(methylsulfanyl)bicyclo[2.2.1]hept-2-ene: is an organic compound with a unique bicyclic structure. This compound is characterized by its three-dimensional arrangement, which includes a bicyclo[2.2.1]heptane core with a methylsulfanyl group and three methyl groups attached. The compound’s stereochemistry is specified by the (1R) configuration, indicating the spatial arrangement of its atoms.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of (1R)-1,7,7-Trimethyl-2-(methylsulfanyl)bicyclo[221]hept-2-ene typically involves a series of organic reactions One common method includes the Diels-Alder reaction, where a diene and a dienophile react to form the bicyclic structure
Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of catalysts, temperature control, and purification techniques such as distillation or chromatography to isolate the desired product.
化学反応の分析
Types of Reactions: (1R)-1,7,7-Trimethyl-2-(methylsulfanyl)bicyclo[2.2.1]hept-2-ene undergoes various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to remove the methylsulfanyl group or to modify other functional groups.
Substitution: The methylsulfanyl group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid are commonly used.
Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride.
Substitution: Nucleophiles such as thiols or amines can be used in the presence of a suitable base.
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: De-methylsulfanylated products.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
Chemistry: In chemistry, (1R)-1,7,7-Trimethyl-2-(methylsulfanyl)bicyclo[2.2.1]hept-2-ene is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology and Medicine: The compound’s derivatives have potential applications in medicinal chemistry, particularly in the development of pharmaceuticals with specific biological activities. Research is ongoing to explore its potential as a therapeutic agent.
Industry: In the industrial sector, this compound is used in the synthesis of specialty chemicals and materials. Its unique properties make it suitable for applications in polymer science and materials engineering.
作用機序
The mechanism of action of (1R)-1,7,7-Trimethyl-2-(methylsulfanyl)bicyclo[2.2.1]hept-2-ene involves its interaction with specific molecular targets. The methylsulfanyl group can participate in various chemical reactions, influencing the compound’s reactivity and interactions with other molecules. The bicyclic structure provides a rigid framework that can affect the compound’s binding affinity and specificity for its targets.
類似化合物との比較
(1R)-1,7,7-Trimethylbicyclo[2.2.1]hept-2-ene: Lacks the methylsulfanyl group, resulting in different chemical properties.
(1R)-1,7,7-Trimethyl-2-(hydroxymethyl)bicyclo[2.2.1]hept-2-ene: Contains a hydroxymethyl group instead of a methylsulfanyl group, leading to different reactivity and applications.
Uniqueness: The presence of the methylsulfanyl group in (1R)-1,7,7-Trimethyl-2-(methylsulfanyl)bicyclo[2.2.1]hept-2-ene imparts unique chemical properties, such as increased nucleophilicity and the ability to undergo specific oxidation reactions. This makes it distinct from other similar compounds and valuable for specialized applications in research and industry.
特性
CAS番号 |
59121-51-6 |
|---|---|
分子式 |
C11H18S |
分子量 |
182.33 g/mol |
IUPAC名 |
(1R)-1,7,7-trimethyl-2-methylsulfanylbicyclo[2.2.1]hept-2-ene |
InChI |
InChI=1S/C11H18S/c1-10(2)8-5-6-11(10,3)9(7-8)12-4/h7-8H,5-6H2,1-4H3/t8?,11-/m0/s1 |
InChIキー |
DBJJUQAZRVHYCU-LYNSQETBSA-N |
異性体SMILES |
C[C@@]12CCC(C1(C)C)C=C2SC |
正規SMILES |
CC1(C2CCC1(C(=C2)SC)C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-(4-Methylbenzoyl)spiro[cyclopropane-1,2'-indene]-1',3'-dione](/img/structure/B14600625.png)
![2-[Dichloro(nitro)methyl]-1,3,5-trinitrobenzene](/img/structure/B14600627.png)

acetate](/img/structure/B14600638.png)
![1-Methylbicyclo[2.2.1]hept-5-ene-2,3-dione](/img/structure/B14600639.png)






![1-Nitro-3-[(prop-2-en-1-yl)selanyl]benzene](/img/structure/B14600687.png)

